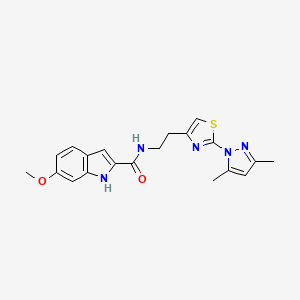

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c1-12-8-13(2)25(24-12)20-22-15(11-28-20)6-7-21-19(26)18-9-14-4-5-16(27-3)10-17(14)23-18/h4-5,8-11,23H,6-7H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBQHYQXOBQYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that incorporates diverse pharmacophores, including pyrazole, thiazole, and indole moieties. These structural components are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 343.41 g/mol. The presence of the thiazole and pyrazole rings suggests potential interactions with various biological targets.

Anticancer Activity

Research has shown that compounds containing thiazole and pyrazole moieties often exhibit anticancer properties. For instance, a study on thiazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The structure-activity relationship (SAR) indicated that modifications on the thiazole ring could enhance anticancer efficacy, with some derivatives showing IC50 values as low as 6.2 µM against HCT-116 colon carcinoma cells .

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory properties. For example, certain substituted pyrazoles exhibited selective inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The compound's ability to modulate these pathways could provide insights into its potential use as an anti-inflammatory agent .

The mechanism by which this compound exerts its biological effects may involve interactions with specific protein targets. Molecular docking studies have suggested that the compound may bind effectively to enzymes involved in cancer progression and inflammation, such as glutathione S-transferase omega 1 (GSTO1), which is implicated in drug resistance in cancer therapy .

Case Studies

A notable study involved the synthesis and evaluation of various thiazole-containing compounds against cancer cell lines. The findings indicated that compounds with a methoxy group on the indole ring showed enhanced cytotoxicity compared to their unsubstituted counterparts. This suggests that the methoxy substitution plays a pivotal role in increasing biological activity .

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrazole Ring : Initiated using suitable diketones and hydrazine derivatives.

- Synthesis of Thiazole Ring : Achieved by reacting α-haloketones with thiourea.

- Linking Rings : The pyrazole and thiazole rings are connected via an ethyl spacer.

- Indole and Carboxamide Formation : The final product is synthesized through acylation reactions involving indole derivatives.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop novel materials.

Biological Research

This compound can be utilized as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it valuable in biochemical assays.

Case Study: Enzyme Interaction

A study demonstrated that derivatives of thiazole moieties exhibited significant enzyme inhibition, suggesting potential applications in drug design targeting specific enzymes involved in metabolic pathways .

Medical Applications

The compound shows promise as a therapeutic agent due to its structural characteristics that suggest interactions with specific proteins or receptors.

Case Study: Anticancer Activity

Research has indicated that related compounds with thiazole and pyrazole structures exhibit anticancer properties. For example, certain thiazole derivatives demonstrated selective cytotoxicity against various cancer cell lines, indicating potential for drug development in oncology .

Industrial Applications

In industrial contexts, this compound can be developed into new materials with specific properties, such as polymers or coatings. Its unique chemical structure may lead to innovations in material science.

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Chemistry | Building block for complex molecule synthesis; exploration of new reactions. |

| Biology | Useful in studying enzyme interactions; valuable in biochemical assays. |

| Medicine | Potential therapeutic agent; promising anticancer properties observed in related compounds. |

| Industry | Development of specialized materials such as polymers and coatings. |

Chemical Reactions Analysis

Synthetic Route and Key Reactions

The synthesis of this compound involves multi-step reactions, primarily leveraging peptide coupling, cyclocondensation, and functional group transformations.

Step 1: Formation of Thiazole-Pyrazole Intermediate

The thiazole ring bearing a pyrazole substituent is synthesized via cyclocondensation. For example:

-

Ethyl 2-(2-aminothiazol-4-yl)acetate (2 ) reacts with substituted pyrazole aldehydes under acidic conditions (e.g., glacial acetic acid) to form thiazole-pyrazole hybrids .

-

Key spectral data for analogous intermediates:

Step 2: Peptide Coupling for Indole Carboxamide

The indole-2-carboxamide moiety is introduced via peptide coupling:

-

1H-Indole-2-carboxylic acid reacts with the amine group of the thiazole-ethyl intermediate using coupling agents like EDC/HOBt or DCC/DMAP .

-

Reaction conditions: CH₂Cl₂ at 0°C to room temperature, yielding 76–100% .

Step 3: Functionalization of the Ethyl Linker

The ethyl spacer undergoes further modifications:

-

Hydrolysis : Treatment with 10% NaOH converts ester groups to carboxylic acids (e.g., 7a/b ) .

-

Hydroxylamine treatment : Forms hydroxyamino derivatives (e.g., 8a/b ) via NH₂OH addition .

Thiazole Ring Reactivity

-

Electrophilic substitution : The sulfur atom in thiazole facilitates reactions at the C-2 and C-5 positions .

-

Nucleophilic attack : Pyrazole substituents enhance electron density, enabling regioselective modifications .

Pyrazole Substituent Stability

-

Thermal stability : Pyrazole rings remain intact under reflux conditions (e.g., 80°C in ethanol) .

-

Acid/base resistance : Stable in glacial acetic acid but susceptible to strong bases (e.g., NaOH) .

Indole Carboxamide Reactivity

-

Oxidation : The indole NH group can undergo oxidation to form nitroso or nitrile derivatives under harsh conditions .

-

Hydrolysis : Methoxy groups at C-6 resist hydrolysis under mild acidic/basic conditions .

Table 1: Reaction Yields for Analogous Compounds

Table 2: Spectral Data for Key Intermediates

| Compound Feature | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Thiazole C-H | 6.9–7.1 (s) | 35–40 |

| Pyrazole C-H | 7.9–8.5 (d) | 100–160 |

| Indole NH | 11.1–11.7 (br s) | N/A |

Challenges and Optimizations

Comparison with Similar Compounds

Structural Features

The compound’s closest structural analogs are derived from patent applications targeting similar therapeutic pathways. Below is a comparative analysis with two examples from a 2024 European patent application (Example 51 and 52):

| Compound | Key Structural Features | Molecular Weight (g/mol) | Hypothesized Properties |

|---|---|---|---|

| Target Compound | Pyrazole-thiazole core; 6-methoxyindole carboxamide | ~441.5 | Enhanced solubility (methoxy group); potential kinase inhibition via pyrazole-thiazole core |

| Example 51 : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-...pyrrolidine-2-carboxamide | Methylthiazol-benzyl group; pyrrolidine-carboxamide backbone | ~532.6 | Higher molecular weight may reduce bioavailability; methylthiazol enhances lipophilicity |

| Example 52 : (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-... | Hydroxy-pyrrolidine; branched alkyl chain substituent | ~579.7 | Increased hydrophilicity (hydroxy groups); potential proteolytic stability concerns |

Functional Group Impact

- Pyrazole vs. Methylthiazol: The target compound’s 3,5-dimethylpyrazole group provides a rigid, planar structure that may favor π-π stacking interactions in hydrophobic binding pockets.

- Indole vs. Benzyl : The 6-methoxyindole in the target compound likely improves aqueous solubility compared to Example 51’s benzyl group, which is more lipophilic and may limit blood-brain barrier penetration.

- Backbone Flexibility : Example 52’s hydroxy-pyrrolidine and alkyl chain introduce conformational flexibility, which could enhance binding to dynamic protein interfaces but may also increase metabolic degradation risks .

Hypothesized Pharmacokinetic Profiles

- Target Compound : The methoxy group and compact pyrazole-thiazole core suggest moderate logP (~2.5–3.0), balancing solubility and membrane permeability.

- Example 51 : Higher logP (~3.5–4.0) due to the benzyl and methylthiazol groups may reduce solubility but improve tissue penetration.

- Example 52 : Hydroxy groups and a polar backbone may lower logP (~1.5–2.0), favoring renal excretion over tissue retention.

Research Implications and Limitations

While structural comparisons provide insights, experimental validation is critical. For instance:

- The pyrazole-thiazole core in the target compound may confer unique kinase inhibitory activity compared to Example 51’s methylthiazol-benzyl system.

- The absence of stereochemical complexity in the target compound (vs. Example 52’s chiral centers) could simplify synthesis but limit selectivity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-6-methoxy-1H-indole-2-carboxamide, and how are intermediates characterized?

- Answer : The compound can be synthesized via multi-step condensation reactions. For example, thiazole and pyrazole intermediates are prepared first:

- Step 1 : React 3,5-dimethyl-1H-pyrazole with chloroethyl thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole-pyrazole core .

- Step 2 : Couple the thiazole-pyrazole intermediate with 6-methoxy-1H-indole-2-carboxylic acid using carbodiimide-mediated amidation.

- Characterization : Intermediates are analyzed via HPLC (purity >95%), ¹H/¹³C NMR (e.g., pyrazole C-H signals at δ 6.2–6.8 ppm), and HRMS for molecular ion confirmation .

Q. How can researchers optimize reaction conditions to improve yield during the synthesis of this compound?

- Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). For example:

- Central Composite Design : Test 3–5 levels of acetic acid reflux time (3–5 hours) and molar ratios (1.0–1.2 equiv of 3-formylindole derivatives) .

- Response Surface Methodology : Identify optimal conditions (e.g., 4-hour reflux with 1.1 equiv of aldehyde) to maximize yield (reported 65–78% for analogous indole-thiazole systems) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways or regioselectivity in the synthesis of this compound?

- Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates:

- Reaction Path Search : Use software like GRRM or AFIR to explore energy barriers for pyrazole-thiazole coupling .

- Regioselectivity Analysis : Compare Mulliken charges on pyrazole nitrogen atoms to predict substitution sites (e.g., 3,5-dimethyl groups direct electrophilic attack to N1) .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected NMR shifts) observed during characterization?

- Answer :

- Dynamic NMR Studies : Probe temperature-dependent splitting of indole NH signals (δ 10–12 ppm) to confirm rotational barriers or tautomerism .

- 2D-COSY/HSQC : Assign overlapping thiazole protons (δ 7.0–7.5 ppm) by correlating ¹H-¹³C couplings .

- Controlled Hydrolysis : Test stability under acidic/basic conditions to rule out degradation artifacts .

Q. How can researchers design a scalable purification protocol for this compound, considering its solubility and stability?

- Answer :

- Solvent Screening : Use Hansen solubility parameters to identify optimal recrystallization solvents (e.g., DMF/acetic acid mixtures for indole derivatives) .

- Membrane Separation : Apply nanofiltration (MWCO 500 Da) to remove low-MW byproducts (e.g., unreacted thiourea) .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-UV to select storage buffers (e.g., anhydrous DMSO) .

Data-Driven Experimental Design

Q. What statistical approaches are recommended to analyze conflicting bioactivity data across different assay platforms?

- Answer :

- Meta-Analysis : Aggregate dose-response curves (IC₅₀ values) from cell-based vs. enzymatic assays using mixed-effects models to account for variability .

- Machine Learning : Train random forest models on molecular descriptors (e.g., logP, polar surface area) to predict assay-specific discrepancies .

Q. How can reaction fundamentals (e.g., kinetics, thermodynamics) inform reactor design for large-scale synthesis?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.